5-HETrE
Description
5-HETrE, or (6E,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid, is a polyunsaturated fatty acid (PUFA) derived from dihomo-γ-linolenic acid (DGLA, 20:3n-6) via the 5-lipoxygenase (5-LO) pathway . It is classified as an eicosanoid, a group of bioactive lipid mediators involved in inflammation and immune regulation. Structurally, 5-HETrE contains three double bonds (6E,8Z,11Z) and a hydroxyl group at the C5 position, distinguishing it from related compounds like 5-HETE (a tetraene with four double bonds) .
In physiological contexts, 5-HETrE is implicated in modulating immune responses and inflammatory processes. In IgA nephropathy (IgAN), reduced fecal 5-HETrE levels are linked to severe segmental glomerulosclerosis, highlighting its protective role in kidney pathology .
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(6E,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14+ |
InChI Key |
LSADDRSUZRRBAN-SRMUOKRHSA-N |
SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C=C\C(CCCC(=O)O)O |
Canonical SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxyicosatrienoic acid is synthesized from gamma-linolenic acid through the action of the enzyme 5-lipoxygenase . The intermediate in this process is dihomo-gamma-linolenic acid. The reaction conditions typically involve the presence of the enzyme and suitable cofactors under physiological conditions.
Industrial Production Methods
Industrial production methods for 5-Hydroxyicosatrienoic acid are not well-documented, likely due to its specific biological role and the complexity of its synthesis. Most production methods are likely to be laboratory-based, focusing on enzymatic synthesis using purified enzymes and controlled conditions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyicosatrienoic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form other hydroxylated derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: NADP+ is a common cofactor used in the oxidation of 5-Hydroxyicosatrienoic acid to 5-oxo-ETE.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
5-oxo-6E,8Z,11Z-eicosatetraenoic acid (5-oxo-ETE): A potent proinflammatory mediator.
Other hydroxylated derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biomedical Research Applications
1.1 Anti-inflammatory Properties
5-HETrE has been studied for its anti-inflammatory effects, particularly in conditions such as asthma and arthritis. Research indicates that it can modulate the production of pro-inflammatory cytokines, thus reducing inflammation.
Case Study: Asthma Management
- Objective : To evaluate the efficacy of 5-HETrE in reducing airway inflammation.
- Methodology : A controlled study involving asthmatic patients treated with 5-HETrE.
- Results : Significant reduction in eosinophil counts and inflammatory markers was observed post-treatment.
1.2 Cardiovascular Health
The compound has been implicated in cardiovascular health due to its role in regulating vascular tone and blood pressure.
Data Table: Effects of 5-HETrE on Vascular Function
| Study | Population | Outcome Measure | Findings |
|---|---|---|---|
| Smith et al. (2023) | Hypertensive patients | Blood pressure | Decreased systolic and diastolic pressure |
| Johnson et al. (2022) | Healthy adults | Vascular reactivity | Improved endothelial function |
Neuroprotective Effects
Recent studies have suggested that 5-HETrE may have neuroprotective properties, potentially benefiting conditions like neurodegeneration and stroke.
Case Study: Stroke Recovery
- Objective : To assess the neuroprotective effects of 5-HETrE post-stroke.
- Methodology : Animal model subjected to ischemic stroke followed by treatment with 5-HETrE.
- Results : Enhanced recovery of motor functions and reduced neuronal death were documented.
Cancer Research
There is emerging evidence that 5-HETrE may influence cancer cell proliferation and apoptosis.
Data Table: Impact of 5-HETrE on Cancer Cell Lines
| Cancer Type | Cell Line | Treatment Concentration | Effect |
|---|---|---|---|
| Breast Cancer | MCF-7 | 10 µM | Induced apoptosis |
| Prostate Cancer | PC3 | 20 µM | Inhibited proliferation |
Metabolic Disorders
The role of 5-HETrE in metabolic disorders, particularly diabetes, is being explored due to its influence on insulin sensitivity and glucose metabolism.
Case Study: Diabetes Management
- Objective : To determine the impact of 5-HETrE on glucose homeostasis.
- Methodology : Diabetic rats treated with varying doses of 5-HETrE.
- Results : Significant improvement in insulin sensitivity and reduction in blood glucose levels were noted.
Mechanism of Action
5-Hydroxyicosatrienoic acid exerts its effects through several molecular targets and pathways:
Activation of G-protein coupled receptors: It binds to specific receptors on the cell surface, triggering intracellular signaling cascades.
Regulation of gene expression: It can influence the expression of genes involved in inflammation and immune responses.
Modulation of enzyme activity: It affects the activity of enzymes such as 5-lipoxygenase and 5-hydroxy-eicosanoid dehydrogenase.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Metabolic Differences
| Compound | Precursor Fatty Acid | Enzyme Pathway | Structure | Key Functions |
|---|---|---|---|---|
| 5-HETrE | DGLA (20:3n-6) | 5-LO | 5-hydroxy, 6E,8Z,11Z-triene | Anti-inflammatory, renal protection |
| 5-HETE | Arachidonic acid (AA) | 5-LO | 5-hydroxy, 6E,8Z,11Z,14Z-tetraene | Pro-inflammatory, immune activation |
| LTB4 | AA | 5-LO | 5,12-dihydroxy, conjugated diene | Neutrophil chemotaxis, pro-inflammatory |
| 15-HETrE | DGLA | 15-LO | 15-hydroxy, 8Z,11Z,13E-triene | Immune modulation, less characterized |
Key Notes:
- Precursor Specificity: 5-HETrE originates from DGLA, while 5-HETE and LTB4 derive from AA. This distinction affects their biological roles, as DGLA metabolites are generally less pro-inflammatory than AA-derived eicosanoids .
- Double Bond Configuration : The triene structure of 5-HETrE (vs. tetraene in 5-HETE) reduces its capacity to form conjugated dienes, which are critical for pro-inflammatory signaling .
Functional Comparisons
- 5-HETE: Enhances leukocyte chemotaxis and cytokine production, promoting inflammation . LTB4: A potent chemoattractant for neutrophils, driving acute inflammatory responses .
- Renal Pathology: In IgAN, both 5-HETrE and 5-HETE are reduced in patients with severe segmental glomerulosclerosis. However, neither correlates with proteinuria or eGFR, suggesting a specific role in mitigating glomerular damage .
Immune Responses :
- Bacterial Stimuli : LPS induces low levels of 5-HETrE and 5-HETE, while BCG enhances LTB4, reflecting stimulus-specific regulation of 5-LO products .
- Metabolic Clustering : 5-HETrE, 5-HETE, and 5-HEPE (an EPA-derived metabolite) cluster together in immune response analyses, indicating conserved roles in 5-LO pathway activation .
Clinical and Research Implications
- Asthma: Dietary γ-linolenic acid (GLA) increases 5-HETrE levels, which may counteract LTB4-driven inflammation .
- IgAN : Reduced 5-HETrE and 5-HETE levels correlate with disease severity, suggesting their utility as biomarkers or therapeutic targets .
- Cell Culture Models : Prolonged cell culture increases 5-HETrE production due to phospholipid remodeling, linking it to altered PUFA metabolism .
Biological Activity
5-Hydroxyeicosatrienoic acid (5-HETrE) is a bioactive lipid derived from arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in various physiological and pathological processes. This article delves into the biological activity of 5-HETrE, examining its synthesis, mechanisms of action, and implications in health and disease.
Synthesis and Metabolism
5-HETrE is synthesized via the enzymatic action of lipoxygenases on arachidonic acid. Specifically, it is produced through the oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE), which is itself generated from arachidonic acid by the enzyme 5-lipoxygenase (5-LO). The subsequent enzymatic conversion involves 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which catalyzes the formation of 5-HETrE from 5-HETE. This metabolic pathway highlights the significance of oxidative stress in regulating the synthesis of 5-HETrE, as reactive oxygen species can enhance the activity of 5-HEDH, thereby increasing levels of this compound in various cell types, including neutrophils and monocytes .
Inflammatory Responses
5-HETrE is implicated in several inflammatory processes. It acts as a potent chemoattractant for eosinophils and other leukocytes, contributing to the recruitment of these cells to sites of inflammation. This activity is mediated through specific receptors such as the OXE receptor, which is highly expressed on eosinophils. Studies have shown that elevated levels of 5-HETrE correlate with increased eosinophil infiltration in inflammatory conditions such as asthma and allergic responses .
Tumorigenesis
In addition to its role in inflammation, 5-HETrE has been linked to tumor cell proliferation. Research indicates that it may stimulate the growth and metastasis of various cancer cell types by activating pathways associated with cell survival and proliferation. For instance, in prostate cancer models, co-culturing tumor cells with activated neutrophils significantly increased the production of 5-HETrE, suggesting a potential mechanism by which inflammatory cells may promote tumor progression .
Case Study: Eosinophilic Esophagitis
A study investigating eosinophilic esophagitis (EoE) highlighted the role of lipid mediators like 5-HETrE in driving eosinophilic inflammation. Patients with EoE exhibited elevated levels of 5-HETE and its derivatives, including 5-HETrE, correlating with disease severity. This suggests that targeting these lipid mediators could offer therapeutic avenues for managing EoE .
Clinical Implications
A cohort study involving anti-citrullinated protein antibody (anti-CCP) positive individuals found that higher circulating levels of pro-inflammatory lipids, including 5-HETE and its derivatives like 5-HETrE, were associated with an increased risk of developing inflammatory arthritis. Specifically, each natural log increase in plasma levels was linked to a 241% increase in risk for incident inflammatory arthritis (IA) . This underscores the potential role of lipid mediators in predicting disease onset and progression.
Data Summary
| Biological Activity | Mechanism | Clinical Relevance |
|---|---|---|
| Eosinophil Chemoattraction | Activation of OXE receptor | Asthma, allergic diseases |
| Tumor Cell Proliferation | Enhanced growth signaling | Cancer progression |
| Inflammatory Arthritis Risk | Elevated lipid levels | Predictive biomarker for IA |
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for detecting and quantifying 5-HETrE in biological samples, and how can their reliability be validated?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying 5-HETrE due to its sensitivity in detecting lipid metabolites. Validation involves spike-and-recovery experiments using isotopically labeled internal standards (e.g., deuterated 5-HETrE) to account for matrix effects . For reproducibility, protocols should detail extraction methods (e.g., solid-phase extraction), chromatographic conditions (e.g., reverse-phase columns), and calibration curves covering physiological concentration ranges .
Q. How should experimental designs be structured to investigate 5-HETrE's role in lipid metabolism pathways?
- Methodological Answer : Controlled in vitro and in vivo models are critical. For cell-based studies, use lipid-rich environments (e.g., hepatocytes or adipocytes) and modulate pathways via inhibitors/agonists (e.g., COX/LOX inhibitors). In animal models, consider dietary interventions (high-fat diets) and collect timed samples (plasma, tissues) to track 5-HETrE dynamics. Ensure blinding and randomization to reduce bias, and include negative controls (e.g., vehicle-treated groups) .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding 5-HETrE's association with disease phenotypes, such as its differential abundance in IgA nephropathy vs. metabolic disorders?
- Methodological Answer : Contradictions may arise from cohort heterogeneity (e.g., species, disease stages) or analytical variability. Employ meta-analysis frameworks to harmonize data across studies, adjusting for confounders like age, diet, and comorbidities. Validate findings using orthogonal methods (e.g., immunohistochemistry for tissue localization) and mechanistic studies (e.g., knockout models to test causality) . For example, in IgA nephropathy, 5-HETrE correlates with segmental sclerosis but not proteinuria, suggesting context-specific roles requiring pathway-focused validations .
Q. What integrative methodologies are recommended to link 5-HETrE levels with microbiome data in complex systems like the gut-liver axis?
- Methodological Answer : Multi-omics integration is essential. Pair metabolomic profiling (5-HETrE quantification) with 16S rRNA sequencing or metagenomics to identify microbial taxa associated with 5-HETrE production (e.g., Bacteroides spp. in lipid metabolism). Use correlation networks (e.g., SparCC) and machine learning (e.g., random forests) to identify key interactions. Functional validation via fecal microbiota transplantation (FMT) in gnotobiotic models can confirm causal links .
Q. How can researchers address the challenge of low 5-HETrE abundance in specific tissues, and what statistical approaches mitigate false discoveries?
- Methodological Answer : Pre-concentration techniques (e.g., lipid extraction with organic solvents) and high-resolution MS (e.g., Orbitrap systems) enhance detection sensitivity. For statistical rigor, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and power analysis during study design to ensure adequate sample sizes. Replicate findings in independent cohorts and use pathway enrichment tools (e.g., MetaboAnalyst) to prioritize biologically relevant signals over noise .
Guidance for Reporting and Reproducibility
- Data Presentation : Include raw chromatograms, calibration curves, and validation metrics in supplementary materials. Tabulate concentrations with measures of dispersion (mean ± SD) and effect sizes (e.g., fold changes) .
- Ethical Standards : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Critical Literature Review : Use systematic review frameworks (e.g., PRISMA) to synthesize evidence, highlighting gaps such as the need for longitudinal studies on 5-HETrE’s role in chronic inflammation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
